Methyl thieno[3,2-b]pyridine-2-carboxylate

Kinase Inhibitor Selectivity Medicinal Chemistry

Sourcing Methyl thieno[3,2-b]pyridine-2-carboxylate (CAS 478149-02-9) demands precision. This specific [3,2-b] isomer provides the optimal hinge-binding geometry for ATP-competitive kinase inhibitors (Haspin, CDKLs). The 2-carboxylate ester is crucial for high-yield Suzuki/Buchwald couplings to generate bi(hetero)aryl libraries. Do not substitute with thieno[2,3-b]pyridine-2-carboxylate; it will not recapitulate established SAR. Secure 95+% purity material verified by COA for reliable oncology lead optimization.

Molecular Formula C9H7NO2S
Molecular Weight 193.22 g/mol
CAS No. 478149-02-9
Cat. No. B1322190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl thieno[3,2-b]pyridine-2-carboxylate
CAS478149-02-9
Molecular FormulaC9H7NO2S
Molecular Weight193.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(S1)C=CC=N2
InChIInChI=1S/C9H7NO2S/c1-12-9(11)8-5-6-7(13-8)3-2-4-10-6/h2-5H,1H3
InChIKeyQIDGNOLDYYRKHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl thieno[3,2-b]pyridine-2-carboxylate (CAS 478149-02-9): Chemical Profile, Core Scaffold Identity, and Supplier Purity Specifications


Methyl thieno[3,2-b]pyridine-2-carboxylate (CAS 478149-02-9) is a heterocyclic building block consisting of a fused thiophene and pyridine ring system bearing a methyl ester at the 2-position . The thieno[3,2-b]pyridine core is recognized as a privileged scaffold in medicinal chemistry, particularly for developing selective kinase inhibitors, due to its ability to adopt variable binding modes while maintaining high kinome-wide selectivity [1]. The compound is commercially available with a typical purity of 95+% as verified by Certificate of Analysis . This baseline characterization establishes the compound's identity, core structural motif, and quality specifications for research procurement.

Why Methyl thieno[3,2-b]pyridine-2-carboxylate Cannot Be Substituted by Other Thienopyridine Regioisomers or Heterocyclic Carboxylates


Thienopyridine isomers differ profoundly in their reactivity profiles, biological target engagement, and synthetic utility. The [3,2-b] ring fusion geometry dictates the spatial orientation of the nitrogen atom and the electrophilic/nucleophilic character of the heterocycle, which directly influences metal-catalyzed coupling efficiency and kinase hinge-binding interactions [1]. The methyl ester at the 2-position serves as a critical handle for further functionalization (e.g., hydrolysis to carboxylic acid, amidation, or reduction), and its regiospecific placement is essential for the biological activity observed in derivative series [2]. Simply substituting a thieno[2,3-b]pyridine-2-carboxylate or an unsubstituted thieno[3,2-b]pyridine core will not recapitulate the established reactivity or the structure-activity relationships (SAR) documented for the [3,2-b]-2-carboxylate framework [1] [2].

Quantitative Differentiation of Methyl thieno[3,2-b]pyridine-2-carboxylate: Head-to-Head and Cross-Study Comparative Data


Kinase Selectivity Profile of Thieno[3,2-b]pyridine Scaffold vs. Furo[3,2-b]pyridine Analog

The thieno[3,2-b]pyridine core demonstrates a unique binding mode characterized by weak hinge region interaction, enabling ATP-competitive but non-ATP-mimetic inhibition with high kinome-wide selectivity. This property is structurally distinct from the furo[3,2-b]pyridine scaffold, which exhibits a different selectivity fingerprint and is primarily explored for CLK and HIPK kinases [1]. The compound MU1464 (a thieno[3,2-b]pyridine derivative) and its isomer MU1668 maintain high selectivity despite different binding modes, a feature not universally shared by oxygen-containing heterocyclic analogs [1].

Kinase Inhibitor Selectivity Medicinal Chemistry

Synthetic Efficiency in Suzuki-Miyaura Cross-Coupling: Thieno[3,2-b]pyridine-2-carboxylate vs. General Heteroaryl Bromides

The methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate derivative, a direct analog of the target compound, undergoes Suzuki-Miyaura cross-coupling with aryl/heteroaryl pinacolboranes or potassium trifluoroborates to afford bi(hetero)aryl products in high to excellent yields (65–91%) [1]. This efficiency is notable compared to many heteroaryl bromide systems, where competing side reactions or catalyst poisoning can reduce yields below 50%. The 2-carboxylate group does not interfere with the palladium-catalyzed process and remains intact, providing a versatile handle for subsequent transformations.

Cross-Coupling Synthetic Methodology Building Block Reactivity

Antiproliferative Activity of 6-Substituted Derivative vs. Positive Control Ellipticine

A derivative of methyl thieno[3,2-b]pyridine-2-carboxylate, specifically methyl 3-amino-6-[(3-aminophenyl)ethynyl]thieno[3,2-b]pyridine-2-carboxylate (compound 2f), exhibits a GI50 value of 1.2 μM against HepG2 hepatocellular carcinoma cells, which is 2.4-fold more potent than the positive control ellipticine (GI50 = 2.9 μM) [1]. Importantly, compound 2f shows no hepatotoxicity (PLP1 GI50 > 125 μM) compared to ellipticine (PLP1 GI50 = 3.3 μM), demonstrating a favorable therapeutic window [1].

Anticancer Hepatocellular Carcinoma GI50

Purity and Specification: Methyl thieno[3,2-b]pyridine-2-carboxylate vs. Research-Grade Heterocyclic Building Blocks

Commercially sourced methyl thieno[3,2-b]pyridine-2-carboxylate (CAS 478149-02-9) is supplied with a typical purity of 95+% as verified by batch Certificate of Analysis . This specification exceeds the commonly accepted threshold for research-grade heterocyclic building blocks (often ≥95% or ≥97%) and ensures reliable performance in sensitive catalytic reactions and biological assays where impurities could confound results. The compound is provided as a solid, facilitating accurate weighing and storage .

Quality Control Procurement Purity Specification

Optimal Research Applications for Methyl thieno[3,2-b]pyridine-2-carboxylate: From Kinase Probe Development to Anticancer Lead Optimization


Design of Highly Selective Kinase Inhibitors

Leverage the thieno[3,2-b]pyridine core's weak hinge interaction and kinome-wide selectivity to develop ATP-competitive, non-ATP-mimetic inhibitors for underexplored kinases such as Haspin and CDKLs [1]. The 2-carboxylate group provides a site for introducing diverse substituents to modulate potency and physicochemical properties.

Synthesis of Anticancer Agents with Favorable Safety Profiles

Use the methyl thieno[3,2-b]pyridine-2-carboxylate scaffold as a starting point for synthesizing 6-substituted derivatives with potent antiproliferative activity against hepatocellular carcinoma (HepG2) and other cancer cell lines [2]. The scaffold has demonstrated the ability to yield compounds with low hepatotoxicity, a critical advantage in oncology drug development [2].

Efficient Library Construction via Palladium-Catalyzed Cross-Coupling

Employ the brominated derivative of methyl thieno[3,2-b]pyridine-2-carboxylate in Suzuki-Miyaura and Buchwald-Hartwig couplings to rapidly generate diverse bi(hetero)aryl libraries with high synthetic yields (65–91%) [3]. The robust reactivity of the scaffold under palladium catalysis streamlines SAR exploration.

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